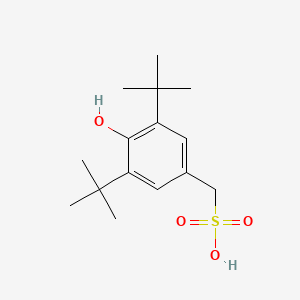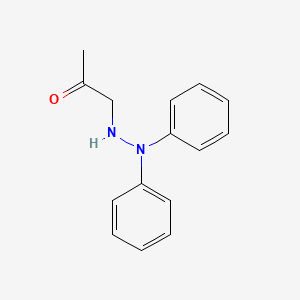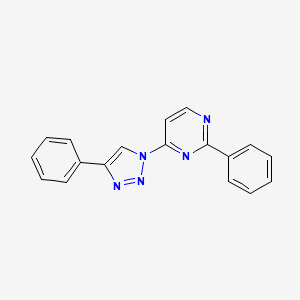
Benzene, (2,2-diiodo-1-methoxyethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2,2-diiodo-1-methoxyethenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-diiodo-1-methoxyethenyl group
Métodos De Preparación
The synthesis of Benzene, (2,2-diiodo-1-methoxyethenyl)- typically involves the iodination of a precursor compound. One common method involves the reaction of a methoxyethenylbenzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzene, (2,2-diiodo-1-methoxyethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzene, (2,2-diiodo-1-methoxyethenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, (2,2-diiodo-1-methoxyethenyl)- exerts its effects involves the interaction of the iodine atoms with molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Benzene, (2,2-diiodo-1-methoxyethenyl)- can be compared with other similar compounds such as:
Benzene, (2-methoxyethenyl)-: This compound lacks the iodine atoms and has different reactivity and applications.
Benzene, (1-methoxyethenyl)-: Similar to the previous compound but with a different substitution pattern on the benzene ring.
1,2-Diiodobenzene: This compound has iodine atoms directly attached to the benzene ring, resulting in different chemical properties.
Propiedades
Número CAS |
88131-14-0 |
|---|---|
Fórmula molecular |
C9H8I2O |
Peso molecular |
385.97 g/mol |
Nombre IUPAC |
(2,2-diiodo-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H8I2O/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
GINQVCYTSCQYSA-UHFFFAOYSA-N |
SMILES canónico |
COC(=C(I)I)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)



![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)



